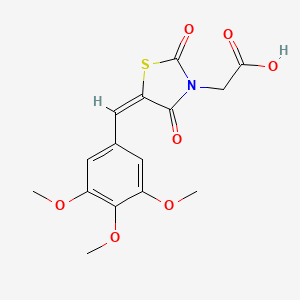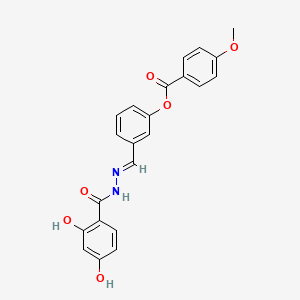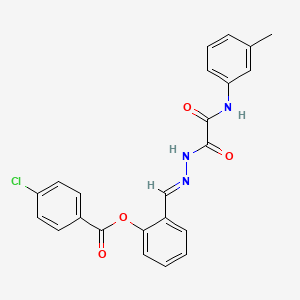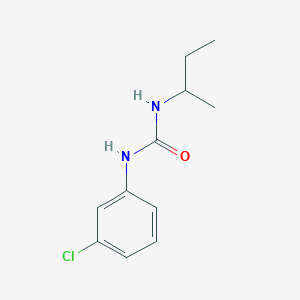
2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6,8-二氯-4-氧代喹唑啉-3(4H)-基)-N-(3-氟苯基)乙酰胺是一种合成的有机化合物,属于喹唑啉酮类。该化合物以喹唑啉酮核心结构为特征,该结构是一个由苯环与嘧啶环稠合而成的双环体系。
准备方法
合成路线和反应条件
2-(6,8-二氯-4-氧代喹唑啉-3(4H)-基)-N-(3-氟苯基)乙酰胺的合成通常涉及以下步骤:
-
喹唑啉酮核的形成: :喹唑啉酮核可以通过在酸性条件下使邻氨基苯甲酸与甲酰胺反应来合成,生成2-氨基苯甲酰胺。然后,该中间体与光气或合适的羰基源发生环化,形成喹唑啉酮环。
-
氯基的引入: :氯基可以通过使用五氯化磷或亚硫酰氯等试剂对喹唑啉酮核进行氯化来引入。
-
乙酰胺基的连接: :乙酰胺基可以通过在碱如吡啶存在下,使氯化的喹唑啉酮与合适的酰化剂(如乙酰氯或乙酸酐)反应来引入。
-
氟基的引入:
工业生产方法
2-(6,8-二氯-4-氧代喹唑啉-3(4H)-基)-N-(3-氟苯基)乙酰胺的工业生产可能涉及对上述合成路线的优化,以实现更高的产率和纯度。这可能包括使用先进的催化体系、连续流动反应器以及重结晶和色谱等纯化技术。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在乙酰胺基处,导致生成相应的羧酸。
还原: 还原反应可能发生在喹唑啉酮核心处,可能会将羰基转化为羟基。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用的还原剂包括氢化锂铝和硼氢化钠。
取代: 胺、硫醇和醇盐等亲核试剂可用于取代反应。
主要产物
氧化: 羧酸及其衍生物。
还原: 喹唑啉酮核的羟基化衍生物。
取代: 各种取代的喹唑啉酮衍生物。
科学研究应用
2-(6,8-二氯-4-氧代喹唑啉-3(4H)-基)-N-(3-氟苯基)乙酰胺在科学研究中有多种应用,包括:
化学: 用作合成更复杂分子的构建单元,以及有机合成的试剂。
生物学: 研究其潜在的生物活性,包括抗菌、抗癌和抗炎特性。
医学: 作为针对各种疾病(包括癌症和传染病)的潜在治疗剂进行研究。
工业: 用于开发新材料,以及作为合成特种化学品的先驱。
作用机制
2-(6,8-二氯-4-氧代喹唑啉-3(4H)-基)-N-(3-氟苯基)乙酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过以下方式发挥其作用:
抑制酶: 与参与重要生物过程的酶结合并抑制其活性。
调节受体: 与细胞表面受体相互作用,调节信号转导途径。
诱导细胞凋亡: 通过激活凋亡途径,诱导癌细胞的程序性细胞死亡。
相似化合物的比较
类似化合物
2-(6,8-二氯-4-氧代喹唑啉-3(4H)-基)-N-(4-氟苯基)乙酰胺: 类似的结构,但氟基的位置不同。
2-(6,8-二氯-4-氧代喹唑啉-3(4H)-基)-N-(3-氯苯基)乙酰胺: 类似的结构,但用氯基代替了氟基。
2-(6,8-二氯-4-氧代喹唑啉-3(4H)-基)-N-(3-甲基苯基)乙酰胺: 类似的结构,但用甲基代替了氟基。
独特性
2-(6,8-二氯-4-氧代喹唑啉-3(4H)-基)-N-(3-氟苯基)乙酰胺由于氯、氟和乙酰胺官能团的特定组合而具有独特性,这赋予了其独特的化学性质和潜在应用。特别是氟基的存在,可以增强化合物的生物活性和稳定性。
属性
CAS 编号 |
618443-56-4 |
|---|---|
分子式 |
C16H10Cl2FN3O2 |
分子量 |
366.2 g/mol |
IUPAC 名称 |
2-(6,8-dichloro-4-oxoquinazolin-3-yl)-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C16H10Cl2FN3O2/c17-9-4-12-15(13(18)5-9)20-8-22(16(12)24)7-14(23)21-11-3-1-2-10(19)6-11/h1-6,8H,7H2,(H,21,23) |
InChI 键 |
APPYTJDKGBVQHU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![allyl 2-{3-(4-butoxybenzoyl)-2-[4-(hexyloxy)-3-methoxyphenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015022.png)

![(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12015033.png)

![2-[(3-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12015041.png)
![N'-[(E)-(2-methylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12015046.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015048.png)

![[3-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12015059.png)


![N-(3,4-difluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015087.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12015115.png)
